![molecular formula C20H17ClO5 B2950627 Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate CAS No. 329225-85-6](/img/structure/B2950627.png)
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chromene derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. It also inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. Additionally, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been shown to inhibit the replication of HIV and HSV by blocking the viral entry into host cells.
Biochemical and Physiological Effects:
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the expression of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, which are involved in cancer cell proliferation and survival. Moreover, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
实验室实验的优点和局限性
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a range of biological activities, making it a versatile compound for investigating various biological processes. However, there are also some limitations to using Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate in lab experiments. It has low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for investigating Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. It may also be useful to investigate its potential applications in other inflammatory diseases, such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective derivatives of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate for various biomedical applications.
合成方法
The synthesis of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate involves the condensation of 4-chlorophenacyl bromide with ethyl acetoacetate, followed by cyclization with salicylaldehyde in the presence of a base. The resulting product is then esterified with methanol and purified through recrystallization.
科学研究应用
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has also been investigated for its antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-15-7-8-16-18(9-15)25-10-17(20(16)23)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIZVXHZHBHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

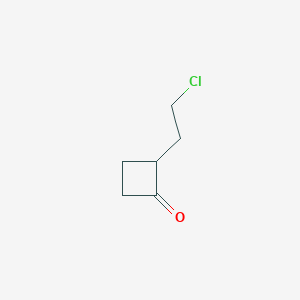
![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)
![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)
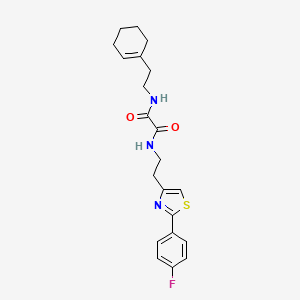

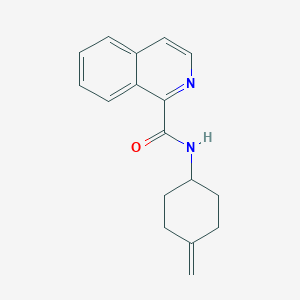

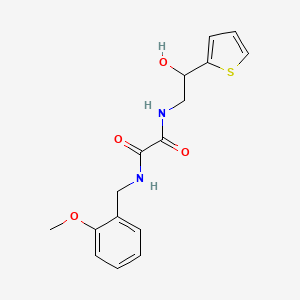
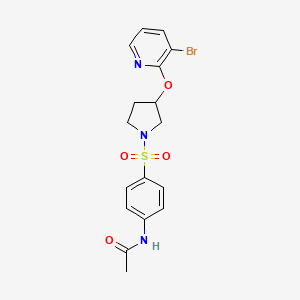
![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)